molecular formula C15H11ClO3 B5485495 2-acetylphenyl 4-chlorobenzoate

2-acetylphenyl 4-chlorobenzoate

Cat. No. B5485495
M. Wt: 274.70 g/mol
InChI Key: KEETUTROZVJPCV-UHFFFAOYSA-N
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Description

2-Acetylphenyl 4-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO3 . It has an average mass of 274.699 Da and a monoisotopic mass of 274.039673 Da .


Molecular Structure Analysis

The molecular structure of 2-acetylphenyl 4-chlorobenzoate consists of a benzene ring substituted with an acetyl group and a 4-chlorobenzoate group . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetylphenyl 4-chlorobenzoate include its molecular formula (C15H11ClO3), average mass (274.699 Da), and monoisotopic mass (274.039673 Da) .

Scientific Research Applications

Synthesis and Structure Analysis

  • A related compound, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, has been synthesized and analyzed using various techniques such as FTIR, NMR, and X-ray diffraction. This compound exhibited interesting properties, including hydrogen bonding and intermolecular interactions, which are significant in crystal packing. It also demonstrated potential for DNA binding and urease inhibition activities in both in silico and in vitro studies, indicating its relevance in biochemical research and drug development (Khalid et al., 2022).

Degradation and Environmental Impact

  • Studies on related compounds like 4-chlorobiphenyl and 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) have shown the ability of microorganisms to degrade these compounds. This is crucial in understanding the environmental impact and biodegradation pathways of similar chlorinated aromatic compounds (Massé et al., 1984), (Nadeau et al., 1994).

Antimicrobial and Antiviral Activities

  • Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which are structurally similar to 2-acetylphenyl 4-chlorobenzoate, have been synthesized and tested for their antimicrobial properties. This illustrates the potential of such compounds in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Safety and Hazards

While specific safety data for 2-acetylphenyl 4-chlorobenzoate is not available, similar compounds like ethyl 4-chlorobenzoate have safety data sheets available . These sheets provide information on hazards, first aid measures, firefighting measures, and more .

properties

IUPAC Name

(2-acetylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)13-4-2-3-5-14(13)19-15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEETUTROZVJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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